molecular formula C17H20N4O2 B8430617 N-(3-amino-4-methylphenyl)-2-morpholinopyridine-4-carboxamide

N-(3-amino-4-methylphenyl)-2-morpholinopyridine-4-carboxamide

Cat. No.: B8430617
M. Wt: 312.37 g/mol
InChI Key: QUUDAEVLJPIPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-4-methylphenyl)-2-morpholinopyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)-2-morpholin-4-ylpyridine-4-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-12-2-3-14(11-15(12)18)20-17(22)13-4-5-19-16(10-13)21-6-8-23-9-7-21/h2-5,10-11H,6-9,18H2,1H3,(H,20,22)

InChI Key

QUUDAEVLJPIPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCOCC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 5% palladium on carbon (850 mg) was added to N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide (8.5 g) in methanol (300 ml). Hydrogen gas was introduced to the reaction via a balloon and stirred at ambient temperature for 18 hours. Methanol (200 ml) was added and the reaction mixture was filtered through celite. The filtrate was evaporated, then stirred in ethyl acetate, filtered again and washed with a small amount of methanol to yield N-(3-amino-4-methylphenyl)-2-morpholinopyridine-4-carboxamide (5.12 g); NMR: 2.01 (s, 3H), 3.52 (m, 4H), 3.73 (m, 4H), 4.83 (s, 2H), 6.78 (d, 1H), 6.84 (d, 1H) 7.04-7.08 (m, 2H), 7.20 (s, 1H), 8.24 (d, 1H), 9.95 (s, 1H); m/s: M+H+ 313.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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